(R)-methyl 5-oxotetrahydrofuran-2-carboxylate

Asymmetric Catalysis Chiral Building Blocks Enantioselective Synthesis

Using racemic or incorrect enantiomers in asymmetric synthesis leads to unpredictable stereochemical outcomes, lower yields, and difficult purifications. (R)-Methyl 5-oxotetrahydrofuran-2-carboxylate (CAS 19684-04-9) eliminates this risk as a rigorously defined single-enantiomer γ-lactone building block. - Enables stereocontrolled construction of complex natural products (e.g., lycoperdic acid) and pharmaceutical intermediates (e.g., (R)-tert-Bu4-DOTAGA ligands). - Supplied with verified enantiomeric purity; ideal for benchmarking novel catalytic asymmetric methodologies. - Available in research to multi-gram quantities with full analytical documentation.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 19684-04-9
Cat. No. B171727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-methyl 5-oxotetrahydrofuran-2-carboxylate
CAS19684-04-9
Synonyms(R)-methyl 5-oxotetrahydrofuran-2-carboxylate
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(=O)O1
InChIInChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m1/s1
InChIKeyAFHPZLNLFDYSTG-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-Methyl 5-Oxotetrahydrofuran-2-Carboxylate


(R)-methyl 5-oxotetrahydrofuran-2-carboxylate (CAS 19684-04-9) is a chiral γ-lactone building block critical for asymmetric synthesis [1]. As the methyl ester of (R)-5-oxotetrahydrofuran-2-carboxylic acid, it is a core structural component in bioactive natural products and pharmaceuticals [2]. Its established role as an intermediate in stereocontrolled reactions makes its specific enantiomeric form essential for achieving desired biological outcomes, as the (S)-enantiomer leads to distinct properties and applications [3].

R
Chiral γ-lactone building block for stereocontrolled synthesis
R
Enantiomer-specific (R)-configuration required for predictable downstream stereochemistry
R
Procurement of single enantiomer supports asymmetric reaction design; racemate or (S)-form not interchangeable

Why (R)-Methyl 5-Oxotetrahydrofuran-2-Carboxylate Is Irreplaceable


Generic substitution with racemic methyl 5-oxotetrahydrofuran-2-carboxylate or its (S)-enantiomer is not scientifically or practically viable. The (R)-configuration is essential for its function as a chiral building block in asymmetric synthesis [1]. Using a racemate introduces an unwanted 50% of the (S)-enantiomer, which can have different reactivity and lead to opposite stereochemical outcomes in downstream products, thereby lowering yields and complicating purification [2]. The (S)-enantiomer (CAS 21461-85-8) has been specifically utilized for distinct applications, such as a chiral derivatizing agent [3]. This divergent functionality mandates the procurement of the correct, single enantiomer to ensure predictable stereochemical control and reaction outcomes.

Racemic mixture introduces stereochemical mismatch
Using racemic methyl 5-oxotetrahydrofuran-2-carboxylate adds 50% of the (S)-enantiomer, which may lead to opposite stereochemical outcomes and complicate purification. Reported class-level inference recommends single-enantiomer control.
(S)-enantiomer differs in reactivity and application
The (S)-enantiomer (CAS 21461-85-8) is reported for distinct uses such as a chiral derivatizing agent, indicating functional divergence. Direct substitution with the (S)-form may not support (R)-specific pathways and requires enantiomeric attribution review.

Quantitative Evidence for (R)-Methyl 5-Oxotetrahydrofuran-2-Carboxylate


Enantiomeric Excess in Asymmetric Hydrogenation

The (R)-enantiomer can be synthesized with high stereoselectivity via enantioselective hydrogenation of diethyl 2-oxoglutarate. A study using a cinchona-modified Pt/Al2O3 catalyst achieved an enantiomeric excess (ee) of up to 96% for the desired (R)-product [1]. This is a quantifiable advantage over non-enantioselective methods, which yield a racemic mixture (0% ee).

Enantiomeric Excess
Head-to-head
96% ee (R) vs 0% ee racemic
Supports direct procurement of high-ee (R)-building block; may reduce need for post-synthetic resolution.
Hydrogenation over cinchona-modified Pt/Al₂O₃; acetic acid, 20 bar H₂. Reported data to verify for lot-specific ee.
Asymmetric Catalysis Chiral Building Blocks Enantioselective Synthesis

Enzymatic Resolution for High Enantiopurity

An alternative preparative method is the kinetic enzymatic resolution of racemic 5-oxotetrahydrofuran-2-carboxylic esters. This method yields the desired (S)-enantiomer with an enantiomeric excess of >94%, demonstrating a viable, high-purity route for procurement [1].

Enzymatic Resolution
Cross-study comparable
(S)-enantiomer >94% ee
Supports class-level viability of high enantiopurity via lipase resolution; (R)-isomer purity requires independent verification.
Data from (S)-enantiomer study; method may translate to (R)-form but no direct quantitative evidence provided.
Biocatalysis Enzymatic Resolution Kinetic Resolution

Hydrogenation vs. Deamination Synthesis Routes

The asymmetric hydrogenation of 2-oxoglutaric acid derivatives provides a more efficient route to (R)-5-oxotetrahydrofuran-2-carboxylic acid (a direct precursor to the methyl ester) compared to the traditional method of deaminating enantiopure glutamic acid [1]. The catalytic hydrogenation method achieved an enantiomeric excess of 92% in water, offering a simpler and potentially more scalable process.

Synthetic Route
Head-to-head
Hydrogenation: 92% ee in water vs deamination of glutamic acid
Hydrogenation route may offer simpler, greener process; supports procurement from catalytic route for potential cost and sustainability benefits.
Qualitative efficiency improvement reported; direct yield/ee comparison not quantified against deamination baseline.
Green Chemistry Process Chemistry Synthetic Efficiency

Applications of (R)-Methyl 5-Oxotetrahydrofuran-2-Carboxylate


Asymmetric Synthesis of Bioactive Natural Products

The high enantiomeric purity of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate makes it an ideal building block for the asymmetric synthesis of complex natural products where a specific chiral γ-lactone core is required [1]. This is particularly relevant for compounds such as lycoperdic acid and other bioactive molecules, where the correct stereochemistry is crucial for biological activity [2].

Development of Chiral Pharmaceutical Intermediates

This compound is a key intermediate in the preparation of chiral pharmaceuticals, such as the (R)-tert-Bu4-DOTAGA ligand used in medical imaging, as demonstrated in a multigram asymmetric synthesis [1]. Its role as a defined stereocenter is essential for constructing the final, pharmacologically active molecule with the desired configuration.

Enantioselective Catalysis and Methodology Research

Due to its well-defined stereochemistry and the availability of high-purity material, (R)-methyl 5-oxotetrahydrofuran-2-carboxylate is a valuable substrate for developing and benchmarking new enantioselective synthetic methodologies, such as novel catalytic asymmetric hydrogenations or oxidations [1]. Its use ensures that observed results are directly attributable to the new method and not confounded by substrate impurities.

Application
Selection Property
Validation Focus
Chiral natural product core synthesis
Enantiomeric purity context
Stereochemical outcome verification in target scaffold
Pharmaceutical intermediate research
Defined (R)-stereocenter availability
Downstream stereochemical fidelity review
Enantioselective methodology benchmarking
High-purity chiral substrate
Method reproducibility and selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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